4-(Azetidin-3-yl)benzonitrile
Overview
Description
4-(Azetidin-3-yl)benzonitrile is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
A study by Gilani et al. (2016) investigated derivatives of azetidin-2-ones, a class which includes compounds like 4-(Azetidin-3-yl)benzonitrile. The study found that these compounds exhibit moderate to good antimicrobial properties against various bacteria and fungi.
Pharmaceutical Intermediate
Ju Xiu-lia (2015) discussed 4-((4-chloropyrimidin-2-yl)amino)benzonitrile as an important intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors, showcasing the role of azetidinyl benzonitriles in pharmaceutical manufacturing. Details.
Anti-Inflammatory Activity
Sharma et al. (2013) synthesized new derivatives of azetidin-2-one, including compounds related to this compound, and found significant anti-inflammatory effects in their study. More info.
Charge-Transfer Reaction Studies
Pradhan and Biswas (2007) conducted time-resolved studies on 4-(1-azetidinyl)benzonitrile, focusing on its charge-transfer reactions. This research aids in understanding the photophysical properties of such compounds. Study details.
Solvent Effects on Spectra and Kinetics
Dahl et al. (2005) investigated the solvent dependence of the spectra and kinetics of excited-state charge transfer in azetidinyl benzonitriles, including 4-(azetidinyl)benzonitrile. Their work contributes to the understanding of how solvents affect the photophysical properties of these compounds. Read more.
Catalytic Asymmetric Addition in Organic Synthesis
Wang et al. (2008) evaluated N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to this compound, for its use in catalytic asymmetric addition to aldehydes. This research highlights the potential use of azetidinyl benzonitriles in asymmetric synthesis. Paper link.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .
Properties
IUPAC Name |
4-(azetidin-3-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10,12H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJBGIMFXZFGQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222472 | |
Record name | Benzonitrile, p-(3-azetidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7215-03-4 | |
Record name | Benzonitrile, p-(3-azetidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, p-(3-azetidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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